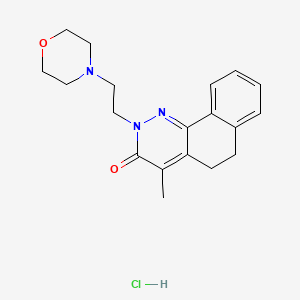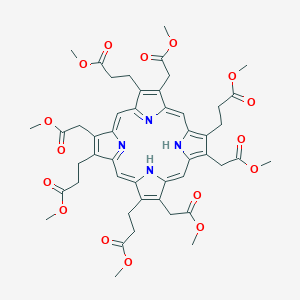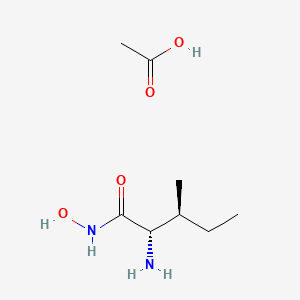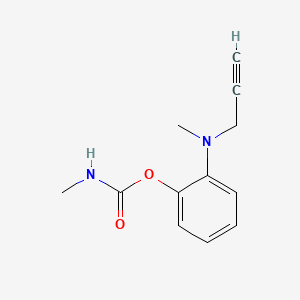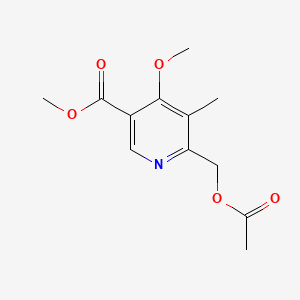
Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is an organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an acetoxymethyl group at the 6th position, a methoxy group at the 4th position, and a methyl group at the 5th position on the nicotinic acid ring, with a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-methoxy-5-methyl nicotinic acid.
Acetoxymethylation: The 6th position of the nicotinic acid ring is acetoxymethylated using acetic anhydride and a suitable catalyst under controlled temperature conditions.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to obtain a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl group, where nucleophiles such as amines or thiols replace the acetoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with nicotinic acid receptors and enzymes involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Nicotinate: A simpler ester of nicotinic acid with similar vasodilatory properties.
6-Hydroxymethyl-nicotinic Acid Methyl Ester: Another derivative with a hydroxymethyl group instead of an acetoxymethyl group.
Uniqueness
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is unique due to the presence of both acetoxymethyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO5/c1-7-10(6-18-8(2)14)13-5-9(11(7)16-3)12(15)17-4/h5H,6H2,1-4H3 |
Clave InChI |
PPBFZGYXTILFJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1COC(=O)C)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






